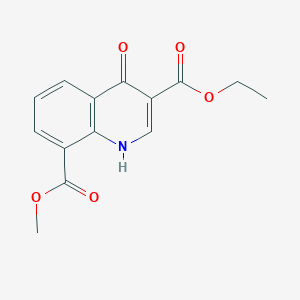

3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate

CAS No.: 6152-94-9

Cat. No.: VC13261480

Molecular Formula: C14H13NO5

Molecular Weight: 275.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6152-94-9 |

|---|---|

| Molecular Formula | C14H13NO5 |

| Molecular Weight | 275.26 g/mol |

| IUPAC Name | 3-O-ethyl 8-O-methyl 4-oxo-1H-quinoline-3,8-dicarboxylate |

| Standard InChI | InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-8(12(10)16)5-4-6-9(11)13(17)19-2/h4-7H,3H2,1-2H3,(H,15,16) |

| Standard InChI Key | ULYDEAPQWZWKJY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC |

Introduction

Nomenclature and Structural Identification

Systematic and Common Names

The compound is systematically named 3-ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate, adhering to IUPAC conventions. Alternative designations include:

-

3-O-ethyl 8-O-methyl 4-oxo-1H-quinoline-3,8-dicarboxylate

-

4-Hydroxy-quinoline-3,8-dicarboxylic acid 3-ethyl ester 8-methyl ester

Molecular Architecture

The structure features a bicyclic quinoline scaffold with ester groups at positions 3 (ethyl) and 8 (methyl). The 4-oxo group and 1,4-dihydro configuration introduce conjugation, influencing electronic properties. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.26 g/mol |

| InChIKey | ULYDEAPQWZWKJY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC |

The InChIKey and SMILES strings encode stereochemical and functional group details, critical for database searches and computational modeling .

Synthesis and Manufacturing Processes

Cyclocondensation of Aminophenols

A method for synthesizing 3-ethyl-8-hydroxyquinoline involves reacting o-aminophenol with 2-ethylacrolein in hydrochloric acid, followed by neutralization and distillation . Adapting this approach, esterification of hydroxyl groups with ethyl and methyl chlorides could yield the target compound.

Oxidative Functionalization

Hydrogen peroxide-mediated oxidation of 8-hydroxyquinoline derivatives in alkaline conditions (e.g., potassium hydroxide) generates carboxylated intermediates . Subsequent esterification with ethanol and methanol may produce the dicarboxylate esters.

Esterification of Carboxylic Acid Precursors

Patent US4822801A demonstrates the preparation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid esters via reaction with triethylorthoformate and alcohols . Applying this methodology, simultaneous esterification of 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylic acid with ethanol and methanol would yield the desired product.

Critical Reaction Parameters

-

Temperature: Optimal esterification occurs at 75–95°C, as seen in analogous quinoline syntheses .

-

Catalysts: Acidic (e.g., HCl) or basic (e.g., KOH) conditions facilitate cyclization and ester exchange .

-

Purification: Column chromatography (silica gel) or recrystallization from acetonitrile/ether mixtures enhances purity .

Chemical and Physical Properties

Computed and Experimental Data

The compound’s properties, derived from computational models and empirical measurements, include:

| Property | Value | Method |

|---|---|---|

| Topological Polar Surface Area | 81.7 Ų | Computational |

| 1.8 | Computational | |

| Hydrogen Bond Donors | 1 | Experimental |

| Hydrogen Bond Acceptors | 6 | Experimental |

| Rotatable Bonds | 5 | Experimental |

The moderate indicates balanced lipophilicity, suitable for permeation through biological membranes. The high polar surface area suggests limited blood-brain barrier penetration, aligning with trends observed in antibacterial quinolones .

Spectroscopic Characteristics

While specific spectral data (e.g., NMR, IR) for the compound are unavailable, related 4-oxoquinolines exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume